molecular formula C18H17N3O3S B2830177 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-65-0

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2830177
CAS No.: 391862-65-0
M. Wt: 355.41
InChI Key: KBFKCYGOASXKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole-based derivative featuring a benzamide moiety substituted with 2,3-dimethoxy groups and a 1,3,4-thiadiazole ring bearing a 4-methylphenyl substituent. Thiadiazoles are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure combines electron-donating methoxy groups on the benzamide and a hydrophobic 4-methylphenyl group on the thiadiazole, which may influence its physicochemical and biological behavior. Its molecular formula is C₁₉H₁₇N₃O₃S (monoisotopic mass: 279.07 g/mol) , and it is synthesized via cyclization reactions involving thiosemicarbazides or benzoylisothiocyanate intermediates .

Properties

IUPAC Name

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-7-9-12(10-8-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(23-2)15(13)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFKCYGOASXKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(p-tolyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Key Comparisons:

Compound Name Substituents on Benzamide Thiadiazole Substituent Molecular Formula Notable Properties/Data
Target Compound 2,3-Dimethoxy 4-Methylphenyl C₁₉H₁₇N₃O₃S Monoisotopic mass: 279.07
3,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 3,4-Dimethoxy 4-Methylphenyl C₁₉H₁₇N₃O₃S Available: 3 mg (experimental stock)
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide 2,6-Dimethoxy 4-Fluorophenyl C₁₇H₁₄N₃O₃FS Molecular weight: 359.38
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide 2-Methoxy Pyridin-2-yl C₁₅H₁₂N₄O₂S IR: C=O stretch at 1670 cm⁻¹; ¹H NMR: δ 8.5–7.2 (pyridine protons)
  • Impact of Methoxy Position: 2,3-Dimethoxy vs. 2,6-Dimethoxy (Fluorophenyl Derivative): The 2,6-substitution creates a symmetrical electron-donating effect, while the 4-fluorophenyl group introduces electronegativity, likely altering pharmacokinetics .

Thiadiazole Ring Modifications

Key Comparisons:

Compound Name Thiadiazole Substituent Benzamide Substituent Biological Relevance
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide Methyl 2,3-Dimethoxy Structural simplicity; used in crystallography studies
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 3-Phenylpropyl 2-Chlorophenyl Demonstrated anticancer activity in preliminary assays
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives Pyridin-2-yl Varied (Cl, F, OMe) Antimicrobial activity linked to pyridine’s π-π stacking potential
  • Role of 4-Methylphenyl vs. Crystallographic studies of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine show a planar thiadiazole ring with a dihedral angle of 46.3° between substituents, suggesting conformational flexibility .

Biological Activity

2,3-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The compound's structure incorporates both methoxy and thiadiazole moieties, which are known to enhance biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S. The presence of the thiadiazole ring is notable for its role in various biological activities.

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit potent anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that related thiadiazole derivatives show significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The IC50 values for some derivatives have been reported as low as 0.28 μg/mL against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells. This involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored:

  • Inflammation Models : In animal models of inflammation, related thiadiazole compounds have demonstrated the ability to reduce inflammatory markers and symptoms. This suggests a potential for therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be influenced by their structural components:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) and specific aromatic substitutions significantly enhances the activity. For example, the 4-methylphenyl group contributes to increased lipophilicity and better interaction with biological targets .
CompoundIC50 (μg/mL)Cell Line
Compound A0.28MCF-7
Compound B0.52A549
Compound C3.29HCT116

Case Studies

  • Study on Anticancer Efficacy : A study focused on a series of thiadiazole derivatives demonstrated that modifications at the C-5 position significantly impacted anticancer efficacy against multiple cell lines. The most active compounds showed IC50 values below 10 μg/mL across various tests .
  • Antimicrobial Evaluation : Another research effort assessed the antibacterial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into their clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Condensation of thiosemicarbazide derivatives with substituted phenyl groups under acidic conditions .

Benzamide coupling : Amide bond formation between the thiadiazole amine and 2,3-dimethoxybenzoyl chloride using coupling agents like DCC or EDCI in anhydrous DMF .

  • Optimization : Key factors include solvent choice (e.g., acetonitrile for cyclization), temperature control (60–80°C for amidation), and catalyst selection (e.g., triethylamine for nucleophilic activation) .

    Table 1: Representative Synthetic Conditions

    StepReagents/ConditionsYield (%)Reference
    Thiadiazole formationHCl (cat.), reflux, 6 hr65–75
    AmidationEDCI, DMF, 70°C, 12 hr80–85

Q. How is the molecular structure of this compound validated, and what techniques are critical for characterization?

  • Methods :

  • X-ray crystallography : Single-crystal analysis using SHELX software to resolve bond lengths, angles, and torsion angles (e.g., dihedral angles between thiadiazole and benzamide moieties) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and methylphenyl substituents .
  • IR : Validate amide C=O stretching (~1650 cm⁻¹) and thiadiazole C-S-C vibrations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

  • Approach :

  • Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl) to isolate electronic/steric effects on bioactivity .

  • Computational modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., kinase enzymes) and validate with in vitro assays .

    • Case Study : A derivative with 3-CF₃ substitution showed 10× higher anticancer activity than the 2,3-dimethoxy analog due to enhanced hydrophobic interactions .

    Table 2: Bioactivity Comparison of Derivatives

    SubstituentIC₅₀ (μM) *TargetReference
    2,3-OCH₃15.2 ± 1.3EGFR
    3-CF₃1.5 ± 0.2EGFR

Q. How can crystallographic data inform the design of derivatives with improved stability?

  • Methodology :

  • Analyze crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to identify stabilizing motifs .
  • Modify substituents to enhance lattice energy (e.g., halogen substitution for halogen bonding) .
    • Example : A 4-fluorophenyl analog exhibited higher thermal stability (ΔTₘ = +20°C) due to F···H-N hydrogen bonds in the crystal lattice .

Q. What experimental designs are recommended for elucidating the apoptosis-inducing mechanism of this compound?

  • Protocol :

In vitro assays : Measure caspase-3/7 activation and mitochondrial membrane potential collapse in cancer cell lines .

Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., Bcl-2/Bax ratio) .

Molecular probes : Use fluorescently tagged derivatives to track subcellular localization (e.g., mitochondrial targeting) .

Data Contradiction Analysis

Q. Why do some studies report antimicrobial activity for this compound while others focus on anticancer effects?

  • Resolution :

  • Target selectivity : The 2,3-dimethoxy group may favor kinase inhibition (anticancer), while analogs with nitro groups show broad-spectrum antimicrobial activity .
  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7) affect outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.